molecular formula C14H14INO3S B3640565 N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide

N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B3640565
M. Wt: 403.24 g/mol
InChI Key: VLMKQHHHDGWDGE-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an iodine atom attached to a phenyl ring, a methoxy group, and a methyl group on a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.

    Sulfonamidation: The final step involves the formation of the sulfonamide group by reacting the iodinated and methoxylated benzene derivative with a sulfonamide precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Oxidation and Reduction: Products with altered oxidation states of the sulfur atom.

    Coupling Reactions: Biaryl compounds formed through the coupling of the aryl groups.

Scientific Research Applications

N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group play crucial roles in its binding affinity and activity. The compound may inhibit enzymes or disrupt cellular processes by interacting with key proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide
  • N-(4-iodophenyl)-β-alanine derivatives
  • N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives

Uniqueness

N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO3S/c1-10-9-13(7-8-14(10)19-2)20(17,18)16-12-5-3-11(15)4-6-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMKQHHHDGWDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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